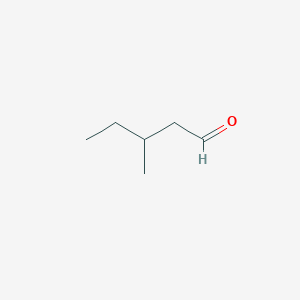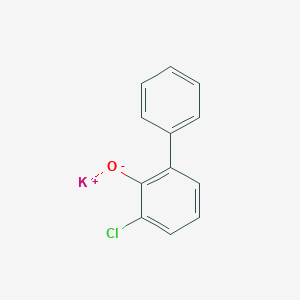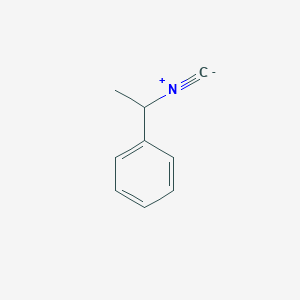
(1-Isocyanoethyl)benzene
Übersicht
Beschreibung
“(1-Isocyanoethyl)benzene” is a chemical compound that belongs to the family of isocyanates, which are known for their reactivity and are widely used in the production of polyurethane materials. Isocyanates typically contain the functional group -N=C=O and are characterized by their ability to react with compounds containing active hydrogen atoms, such as alcohols and amines, to form urethanes and ureas, respectively.
Synthesis Analysis
The synthesis of isocyanate derivatives can be complex due to the reactivity of the isocyanate group. In the case of 1,3-Bis(isocyanatomethyl)benzene, a related compound, the synthesis involves the reaction of m-xylylenediamine with bis(trichloromethyl) carbonate, avoiding the use of highly toxic phosgene . This alternative route is part of the efforts to develop safer and more environmentally friendly synthesis processes for isocyanates. Although not directly related to “(1-Isocyanoethyl)benzene”, this study provides insight into the synthesis optimization of isocyanate derivatives, which could be relevant for the synthesis of “(1-Isocyanoethyl)benzene”.
Molecular Structure Analysis
While the papers provided do not directly discuss the molecular structure of “(1-Isocyanoethyl)benzene”, they do offer insights into the structural analysis of similar compounds. For example, the paper on 4,5-Dicyano-3,6-diethylbenzo-1,2-diselenete discusses the use of X-ray crystallography to determine the structure of a diselenete ring . Such techniques could potentially be applied to “(1-Isocyanoethyl)benzene” to elucidate its molecular structure.
Chemical Reactions Analysis
Isocyanates are known to participate in a variety of chemical reactions, primarily due to the reactivity of the isocyanate group. The papers provided do not directly address the chemical reactions of “(1-Isocyanoethyl)benzene”, but they do describe the reactivity of related compounds. For instance, the synthesis of didodecyl benzothieno[3,2-b] benzothiophenes involves a series of functionalization and coupling reactions . These reactions highlight the potential reactivity that “(1-Isocyanoethyl)benzene” might exhibit in forming polymers or other complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of isocyanates are crucial for their application in various industries. The paper on 1,3-Bis(isocyanatomethyl)benzene provides some insight into the properties of isocyanates, such as excellent yellowing resistance and weather resistance, which are important for applications in optical polymer composite materials, construction, and automotive industries . These properties are likely to be relevant to “(1-Isocyanoethyl)benzene” as well, given its similarity to the compounds discussed in the research.
Wissenschaftliche Forschungsanwendungen
Summary of the Application
Isonitriles, such as “(1-Isocyanoethyl)benzene”, are used in the synthesis of imidazo[1,5-a]pyridines, which are valuable heterocycles for pharmaceutical synthesis . The imidazo[1,5-a]pyridine core is a valuable scaffold for preparing electronic devices, N-heterocyclic carbenes, and pharmaceutical leads .
Methods of Application or Experimental Procedures
The synthesis involves the use of metalated arylmethylisonitriles in condensations with 2-chloropyridine-type precursors to generate valuable heterocycles . The deprotonation of benzylisonitrile is accomplished at -78 °C for 5 minutes .
Results or Outcomes
The result of this process is the formation of imidazo[1,5-a]pyridines . The yield of the reaction can be diminished if the deprotonation process is carried out for longer than 5 minutes .
2. Nanotechnology: Fabrication of Functionalized Silica Nanoparticles
Summary of the Application
Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics . These enhanced properties make this type of functionalized nanoparticles particularly appropriate for different applications .
Methods of Application or Experimental Procedures
The fabrication of functionalized silica nanoparticles involves the modification of the silica surface .
Results or Outcomes
These nanoparticles have been extensively highlighted for their attractive applications in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
3. Medicinal Chemistry: Antimicrobial Activity of Transition Metal Complexes
Summary of the Application
Transition metal complexes of groups 6–12 have been studied for their antimicrobial activity . Isonitriles, such as “(1-Isocyanoethyl)benzene”, can be used to form these complexes .
Methods of Application or Experimental Procedures
The formation of these complexes involves the reaction of transition metals with isonitriles .
Results or Outcomes
For example, a series of carbonyl complexes of manganese bearing isocyanide ligands of formula fac-[Mn(CO)3(CNR)2Br] were described, and for CNR = (1-isocyanoethyl)benzene, the complex showed a MIC of 128 μg/mL against E. coli .
4. Material Science: Fabrication of Functionalized Polymers
Summary of the Application
Functionalized polymers have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics . These enhanced properties make this type of functionalized polymers particularly appropriate for different applications .
Methods of Application or Experimental Procedures
The fabrication of functionalized polymers involves the modification of the polymer surface .
Results or Outcomes
These polymers have been extensively highlighted for their attractive applications in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
5. Medicinal Chemistry: Synthesis of New Drug Treatments
Summary of the Application
Transition metal complexes of groups 6–12 have been studied for their antimicrobial activity . Isonitriles, such as “(1-Isocyanoethyl)benzene”, can be used to form these complexes .
Methods of Application or Experimental Procedures
The formation of these complexes involves the reaction of transition metals with isonitriles .
Results or Outcomes
For example, a series of carbonyl complexes of manganese bearing isocyanide ligands of formula fac-[Mn(CO)3(CNR)2Br] were described, and for CNR = (1-isocyanoethyl)benzene, the complex showed a MIC of 128 μg/mL against E. coli .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-isocyanoethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCAPMXVCPVFEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334188 | |
| Record name | (1-isocyanoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Isocyanoethyl)benzene | |
CAS RN |
17329-20-3 | |
| Record name | (1-isocyanoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



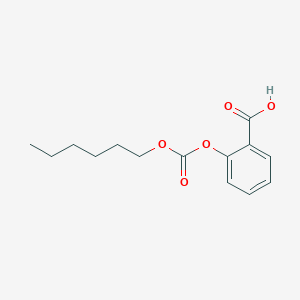
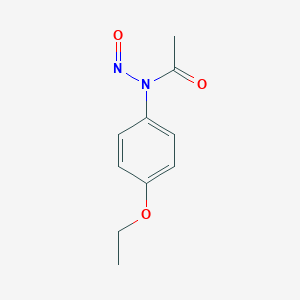
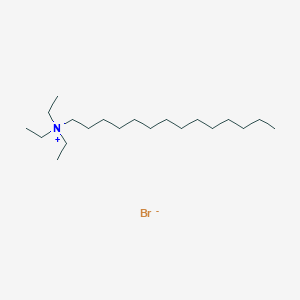
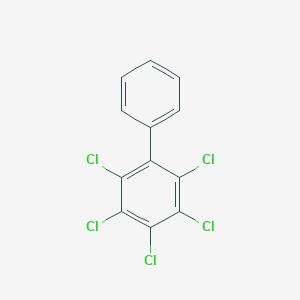
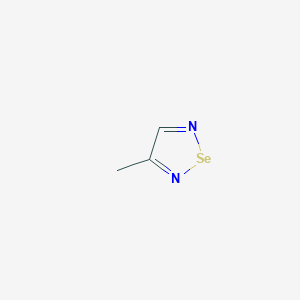
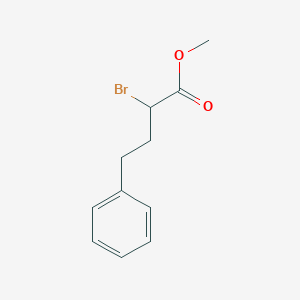
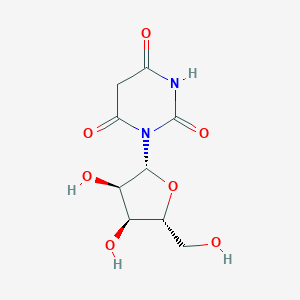
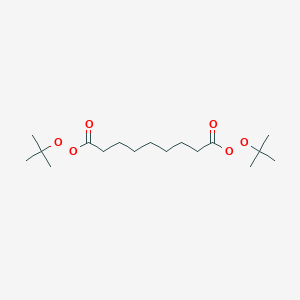
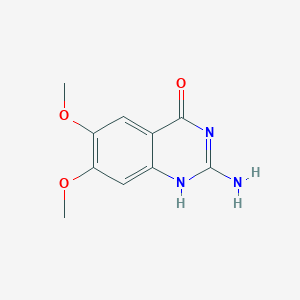
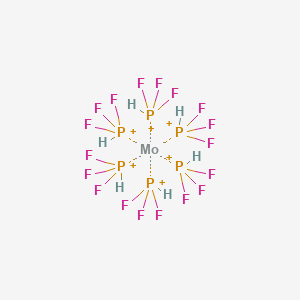
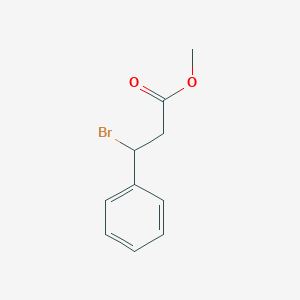
![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)
